molecular formula C7H7N3O2 B3001046 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine CAS No. 926217-23-4

5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3001046
CAS No.: 926217-23-4
M. Wt: 165.152
InChI Key: ARTFFTWINUSOTC-UHFFFAOYSA-N
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Description

5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.152. The purity is usually 95%.
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Biological Activity

5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological properties. The presence of the oxadiazole ring often enhances the biological activity of compounds through various mechanisms, including inhibition of enzymes and modulation of receptor interactions. The structural diversity of oxadiazole derivatives allows for the exploration of their efficacy against various biological targets.

1. Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown activity against Mycobacterium tuberculosis (Mtb) strains. In one study, compound 3a (structurally related to our compound) demonstrated effectiveness against monoresistant strains of Mtb with notable metabolic stability and bioavailability .

2. Cholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that 5-(hetero)aryl-1,3,4-oxadiazol-2-amines can inhibit AChE effectively, with IC50 values ranging from 12.8 to 99.2 µM depending on the substituents on the aromatic ring . This suggests that modifications to the oxadiazole structure can enhance inhibitory activity.

3. Antioxidant Properties

Oxadiazole derivatives have also been linked to antioxidant activities. The presence of the furan moiety in this compound may contribute to its ability to scavenge free radicals and protect cells from oxidative stress . This property is particularly relevant in neuroprotection and the treatment of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural features. The following factors influence their efficacy:

  • Substituents on the Oxadiazole Ring : Variations in substituents can significantly alter the binding affinity and selectivity towards biological targets.
  • Length and Type of Alkyl Chains : The introduction of long alkyl chains has been shown to enhance AChE inhibition .
CompoundAChE IC50 (µM)BChE IC50 (µM)Antimicrobial Activity
This compoundTBDTBDActive against Mtb
5-(4-substituted phenyl)-1,3,4-oxadiazol-2-amines33.9–40.1Higher concentrations neededNot specified

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

  • Study on Cholinesterase Inhibition : A series of 5-substituted oxadiazoles were synthesized and evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE). The results indicated that specific substitutions led to enhanced inhibitory effects .
  • Antimicrobial Efficacy Against Mtb : Compound 3a was tested against various strains of Mtb, demonstrating promising results with an observed activity profile that supports further development as an antimicrobial agent .

Properties

IUPAC Name

5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-5(2-3-11-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTFFTWINUSOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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